molecular formula C12H15F3N2 B1440723 1-Benzyl-3-(trifluoromethyl)piperazine CAS No. 167566-34-9

1-Benzyl-3-(trifluoromethyl)piperazine

Cat. No. B1440723
CAS RN: 167566-34-9
M. Wt: 244.26 g/mol
InChI Key: DEYSRYSDNZTANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(trifluoromethyl)piperazine is a chemical compound with the molecular formula C12H15F3N2 . It has a molecular weight of 244.26 .


Synthesis Analysis

The synthesis of 1-Benzyl-3-(trifluoromethyl)piperazine involves several steps . The key step includes aza-Michael addition between protected 1,2-diamines and the in situ generated sulfonium salt . The protected diamines are obtained in two steps from available amino acids .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(trifluoromethyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . Attached to one of the nitrogen atoms is a benzyl group (a benzene ring attached to a CH2 group), and attached to the other nitrogen atom is a trifluoromethyl group (a carbon atom attached to three fluorine atoms) .


Physical And Chemical Properties Analysis

1-Benzyl-3-(trifluoromethyl)piperazine has a boiling point of 89-91 °C at 0.05 mmHg and a density of 1.179 g/mL at 25 °C . Its refractive index is 1.490 at 20.7 °C .

Scientific Research Applications

Environmental Science

In environmental science, this compound could be studied for its environmental fate and behavior. Understanding its degradation pathways and persistence in ecosystems is essential for assessing its environmental impact and potential risks.

Each of these applications leverages the unique chemical structure of 1-Benzyl-3-(trifluoromethyl)piperazine, demonstrating its versatility and importance across multiple fields of scientific research. The compound’s trifluoromethyl group, benzyl moiety, and piperazine ring collectively contribute to its wide-ranging utility in research and development .

properties

IUPAC Name

1-benzyl-3-(trifluoromethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYSRYSDNZTANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695804
Record name 1-Benzyl-3-(trifluoromethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(trifluoromethyl)piperazine

CAS RN

167566-34-9
Record name 1-Benzyl-3-(trifluoromethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,3,3-trifluoro-2-oxopropanal (0.31 g, 2.3 mmol; Intermediate 43) in DMF (10 mL) was cooled to 0° C. and a solution of N-benzylethane-1,2-diamine (0.37 g, 2.72 mmol) in DMF (10 mL) was added. After being stirred at room temperature overnight, the mixture was concentrated in vacuo. The residue was redissolved in THF (5 mL) and citrate buffer (5.3 mL; 0.4 M), followed by NaBH3CN (0.31 g, 4.9 mmol), were added. The resulting mixture was stirred at room temperature overnight. The mixture was made basic (pH 8) with aqueous NaOH (8 mL; 1 M) and the aqueous layer was extracted twice with DCM (15 mL). The combined organic layers were dried (Na2SO4) and concentrated. The residue was purified by LC-MS prep to give 1-benzyl-3-(trifluoromethyl)piperazine (66 mg, 12%). HPLC 94%, RT=1.25 min (System A; 10-97% MeCN over 3 min). 1H NMR (270 MHz, CDCl3) δ ppm 2.77 (s, 2H) 3.17-3.31 (m, 1H) 3.32-3.64 (m, 3H) 3.83-4.02 (m, 1H) 4.13-4.31 (m, 2H) 6.68 (s, 1H) 7.30-7.55 (m, 5H). MS (ESI+) m/z 245. *Previously described in Rec. Trav. Chim. Pays-Bas 1995, 114, 97-102.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.31 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(trifluoromethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(trifluoromethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-(trifluoromethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-(trifluoromethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-(trifluoromethyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-(trifluoromethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.